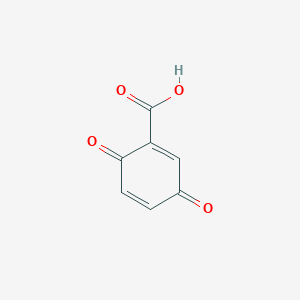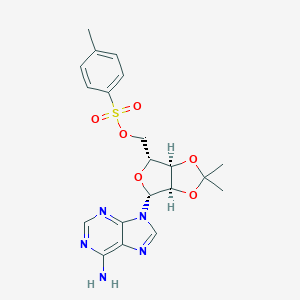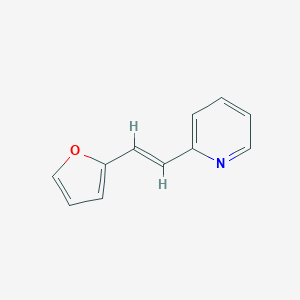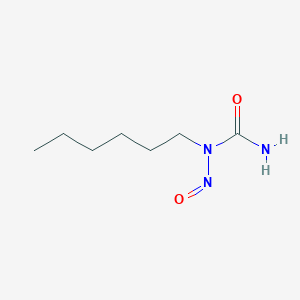
1-Hexyl-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-1-nitrosourea (HNU) is a chemical compound that is commonly used in scientific research to induce DNA damage. It is a member of the nitrosourea family of compounds, which are known to be potent alkylating agents. HNU is used in various fields of research, including cancer biology, neurobiology, and genetics.
Wirkmechanismus
1-Hexyl-1-nitrosourea acts as an alkylating agent, which means that it can react with DNA and other cellular components to form covalent bonds. This can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription. 1-Hexyl-1-nitrosourea can also induce DNA cross-linking, which can lead to cell death.
Biochemische Und Physiologische Effekte
1-Hexyl-1-nitrosourea can induce a range of biochemical and physiological effects in cells. These effects include DNA damage, cell cycle arrest, apoptosis, and necrosis. 1-Hexyl-1-nitrosourea can also induce oxidative stress and inflammation, which can contribute to cellular damage and disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Hexyl-1-nitrosourea in lab experiments is its potent ability to induce DNA damage. This allows researchers to study the effects of DNA damage on cellular processes in a controlled environment. However, 1-Hexyl-1-nitrosourea can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Hexyl-1-nitrosourea. One area of interest is the development of new methods for synthesizing 1-Hexyl-1-nitrosourea and other nitrosourea compounds. Another area of interest is the use of 1-Hexyl-1-nitrosourea in combination with other DNA-damaging agents to study the effects of multiple types of DNA damage on cellular processes. Additionally, there is a need for further research on the biochemical and physiological effects of 1-Hexyl-1-nitrosourea on different cell types and in different disease models.
Synthesemethoden
1-Hexyl-1-nitrosourea can be synthesized by reacting hexylamine with nitrous acid. The reaction results in the formation of a nitrosourea compound that can be purified and used in research applications.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-1-nitrosourea is widely used in scientific research to induce DNA damage in cells. This damage can be used to study the mechanisms of DNA repair, cell cycle regulation, and cell death. 1-Hexyl-1-nitrosourea is also used to study the effects of DNA damage on gene expression and protein synthesis.
Eigenschaften
CAS-Nummer |
18774-85-1 |
|---|---|
Produktname |
1-Hexyl-1-nitrosourea |
Molekularformel |
C7H15N3O2 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-hexyl-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O2/c1-2-3-4-5-6-10(9-12)7(8)11/h2-6H2,1H3,(H2,8,11) |
InChI-Schlüssel |
JQPBCNVLZQUNCT-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C(=O)N)N=O |
Kanonische SMILES |
CCCCCCN(C(=O)N)N=O |
Andere CAS-Nummern |
18774-85-1 |
Synonyme |
1-Hexyl-1-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




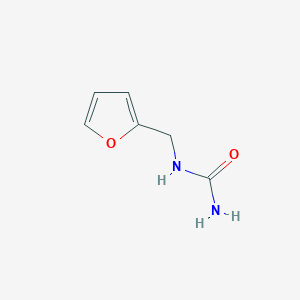
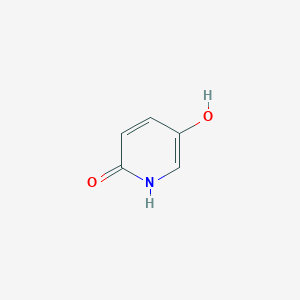
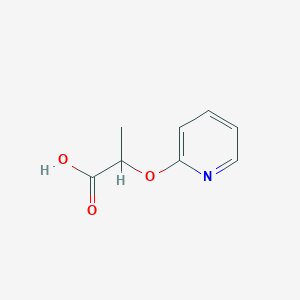
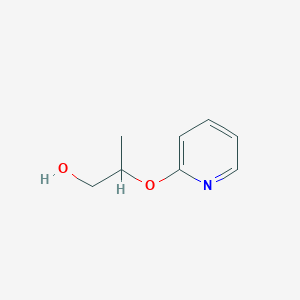
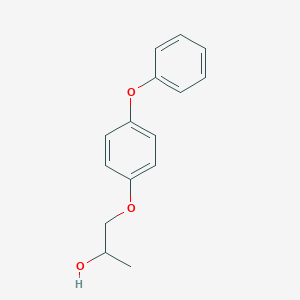
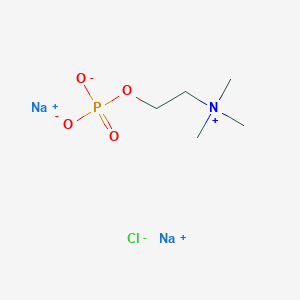
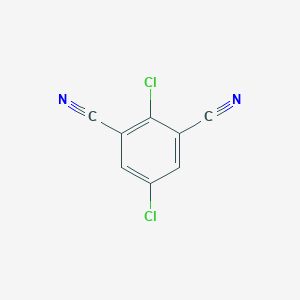
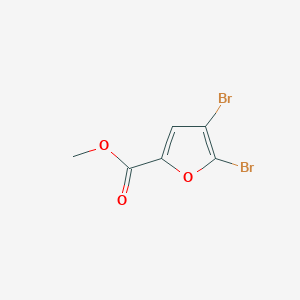
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
